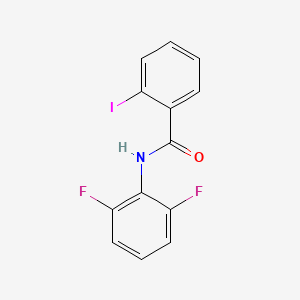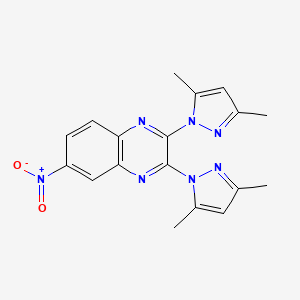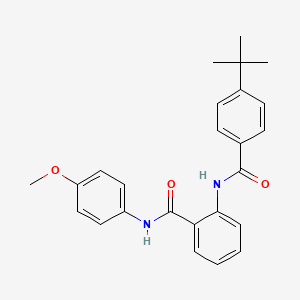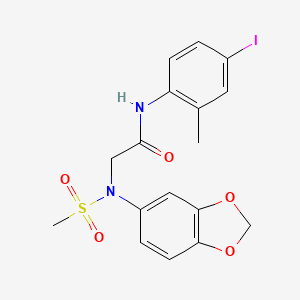![molecular formula C20H11F4NO B3493525 (2E)-2-(3-fluorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile](/img/structure/B3493525.png)
(2E)-2-(3-fluorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile
Descripción general
Descripción
(2E)-2-(3-fluorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl and furan rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(3-fluorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the coupling of 3-fluorobenzaldehyde with 5-(3-trifluoromethylphenyl)furan-2-carbaldehyde under basic conditions, followed by a Knoevenagel condensation reaction with malononitrile. The reaction conditions often require the use of a base such as piperidine and a solvent like ethanol, with the reaction being carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology: In biological research, it serves as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules.
Industry: In the materials science industry, the compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (2E)-2-(3-fluorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, making it a valuable tool in drug design. The compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural complexity but different applications.
Benzylamine: A simpler aromatic amine used in organic synthesis and pharmaceuticals.
Uniqueness: What sets (2E)-2-(3-fluorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile apart is its combination of fluorinated aromatic rings and a nitrile group, which confer unique electronic properties and reactivity. This makes it particularly valuable in fields requiring precise molecular interactions, such as medicinal chemistry and materials science.
Propiedades
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F4NO/c21-17-6-2-3-13(10-17)15(12-25)11-18-7-8-19(26-18)14-4-1-5-16(9-14)20(22,23)24/h1-11H/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZAJLCAMTZUSY-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C(/C#N)\C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B3493458.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3493465.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B3493468.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B3493470.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3493471.png)
![N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-BENZYL-3-CHLORO-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B3493474.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}benzoic acid](/img/structure/B3493483.png)

![N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B3493488.png)
![2-chloro-5-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B3493508.png)


